Losartan carboxaldehyde is an intermediate aldehyde metabolite of the angiotensin II type 1 receptor antagonist, losartan. It does not block angiotensin receptors, but instead inhibits endothelial cyclooxygenase (COX)-2 expression, thereby exerting anti-inflammatory actions. At 1 µM in vitro, losartan carboxaldehyde has also been shown to block the upregulation of intercellular adhesion molecule (ICAM)-1 mRNA and COX-dependent generation of thromboxane A2 and prostaglandin F2α.1 Losartan carboxaldehyde can also act as a partial agonist (EC50 = 17.1 µM) of the insulin-sensitizing peroxisome proliferator-activated receptor γ in vitro. Losartan Carboxaldehyde is a metabolite of Losartan. It is an intermediate in the synthesis of the EXP 3174.
Synthesis Analysis
Losartan carboxaldehyde is typically synthesized from a precursor molecule, 2-butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]imidazol-5-carboxaldehyde. [] This transformation involves the reaction of the cyano group with trimethylsilylazide in the presence of a catalyst like dibutyltin oxide. [] This reaction sequence efficiently converts the cyano group to the desired tetrazole ring found in losartan carboxaldehyde.
Chemical Reactions Analysis
The primary chemical reaction involving losartan carboxaldehyde is its conversion to losartan. This is achieved through a reaction with trimethylsilyl azide and dibutyltin oxide, which converts the aldehyde group to a tetrazole ring. []
Applications
The primary application of losartan carboxaldehyde is its use as a key intermediate in the synthesis of losartan. [, ] By utilizing losartan carboxaldehyde in the synthetic pathway, higher yields and economic efficiency can be achieved compared to alternative methods. [] This makes losartan carboxaldehyde a crucial component in the large-scale production of this important antihypertensive medication.
Related Compounds
Losartan
Marfan syndrome: Losartan has shown potential in slowing down aortic root growth rate and preventing dissection in Marfan syndrome patients. [, , ]
Diabetic nephropathy: Losartan has been proven effective in slowing the progression of renal disease in patients with type 2 diabetes and nephropathy. []
Cancer: Research suggests that Losartan might have anti-tumor activity by inhibiting specific signaling pathways and suppressing tumor growth and metastasis. [, , , ]
Fibrosis: Losartan exhibits anti-fibrotic effects in various organs, including the liver, kidneys, and skin, by reducing inflammation and extracellular matrix deposition. [, , , , , , ]
Neuroprotection: Losartan has demonstrated neuroprotective benefits in models of Alzheimer's disease, potentially by improving cerebrovascular function and reducing inflammation. [, , ]
Compound Description: This compound, represented by the formula (8) in one of the papers [], is a novel intermediate synthesized in an improved preparation method for Losartan Carboxaldehyde. This method aims to enhance the yield and economic efficiency of Losartan Carboxaldehyde production, making it more feasible for the industrial synthesis of Losartan. []
Relevance: This compound represents the penultimate step in the synthesis of Losartan Carboxaldehyde. Its structure is nearly identical to Losartan Carboxaldehyde, with the only difference being the presence of a cyano group (-CN) instead of a tetrazole ring at the 2' position of the biphenyl moiety. The subsequent step involves converting this cyano group to a tetrazole ring, resulting in the final Losartan Carboxaldehyde structure. []
2-n-Butyl-4-chloro-1H-imidazol-5-carboxaldehyde
Compound Description: This compound, represented by the formula (2) in one of the papers [], acts as a crucial starting material in the synthesis of Losartan Carboxaldehyde. The reported improved synthesis method utilizes this compound alongside 4'-bromomethyl-2-cyanobiphenyl to yield the previously mentioned intermediate (2-butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]imidazol-5-carboxaldehyde). []
Relevance: This compound forms the core structure of Losartan Carboxaldehyde. It possesses the 2-butyl-4-chloro-imidazole-5-carboxaldehyde moiety, which remains unchanged throughout the subsequent synthetic steps leading to Losartan Carboxaldehyde. The remaining structural components are added to this core unit during the synthesis. []
4'-Bromomethyl-2-cyanobiphenyl
Compound Description: This compound, represented by the formula (7) in one of the papers [], is the other essential starting material used in the improved synthesis of Losartan Carboxaldehyde. It reacts with 2-n-butyl-4-chloro-1H-imidazol-5-carboxaldehyde to form the intermediate 2-butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]imidazol-5-carboxaldehyde. []
Relevance: This compound provides the biphenyl portion of Losartan Carboxaldehyde's structure. Specifically, it contributes the 2'-cyanobiphenyl-4-ylmethyl group that attaches to the imidazole nitrogen during the synthesis. The bromine atom in this compound acts as a leaving group, facilitating the attachment. []
Compound Description: This compound, represented by the formula (8) in another paper [], serves as a key intermediate in an alternative synthesis route for Losartan. This synthetic pathway, distinct from the one utilizing the previously mentioned intermediates, employs this compound alongside 2-butyl-4(5)-chloroimidazole-5(4)-carboxaldehyde. []
Relevance: This compound is considered structurally related to Losartan Carboxaldehyde because it shares a significant portion of the final Losartan structure, particularly the biphenyl tetrazole moiety. The triphenylmethyl group acts as a protecting group for the tetrazole ring during the synthesis and is removed in the final step to yield Losartan. []
2-butyl-4(5)-chloroimidazole-5(4)-carboxaldehyde
Compound Description: This compound, represented by the formula (4) in a paper [], acts as another crucial intermediate in the alternative synthesis route for Losartan. It reacts with N-(triphenylmethyl)-5-[4′-(bromomethyl)biphenyl-2-yl] tetrazole, leading to the formation of Losartan after a series of reactions. []
Relevance: This compound is structurally similar to Losartan Carboxaldehyde, sharing the core 2-butyl-4-chloro-imidazole-5-carboxaldehyde structure. It essentially serves as an alternative starting material compared to the 2-n-butyl-4-chloro-1H-imidazol-5-carboxaldehyde used in the previously discussed synthesis method. []
Amlodipine
Compound Description: Amlodipine is a calcium channel blocker commonly prescribed to treat hypertension. One of the papers compares the effects of Amlodipine and Losartan on patients with primary hypertension and COVID-19. This comparison aims to address the controversy regarding the optimal drug selection for hypertension management in COVID-19 patients. []
Relevance: Although structurally unrelated to Losartan Carboxaldehyde, Amlodipine is considered related due to its shared therapeutic use in managing hypertension. This shared pharmacological activity makes it relevant to the research context, particularly regarding its comparative efficacy with Losartan in specific patient populations. []
Atenolol
Compound Description: Atenolol is a beta-blocker, another class of antihypertensive drugs. Several papers investigate the comparative efficacy and mechanisms of action of Atenolol and Losartan in treating Marfan syndrome. These studies aim to determine the optimal therapeutic strategy for managing aortic dilation in this patient population. [, , ]
Relevance: While structurally dissimilar to Losartan Carboxaldehyde, Atenolol is considered a related compound due to its shared application in treating Marfan syndrome, specifically in managing aortic dilation. The comparison between Atenolol and Losartan helps elucidate the potential advantages and disadvantages of different antihypertensive mechanisms in this context. [, , ]
Indole-3-Carboxaldehyde (3-IAld)
Compound Description: Indole-3-carboxaldehyde is a microbial-derived product with potential therapeutic benefits in liver diseases, specifically primary sclerosing cholangitis (PSC). Research suggests that 3-IAld promotes mucosal immune homeostasis and restores gut mucosal integrity, which is compromised in PSC. []
Relevance: Despite its structural dissimilarity to Losartan Carboxaldehyde, Indole-3-Carboxaldehyde is considered related due to its potential therapeutic effects in addressing fibrosis, particularly in the context of PSC. This connection arises from the shared focus on anti-fibrotic therapies, even though the specific mechanisms and target organs might differ. []
FOLFIRINOX
Compound Description: FOLFIRINOX is a chemotherapy regimen comprising fluorouracil, leucovorin, oxaliplatin, and irinotecan. It is typically used to treat pancreatic cancer. One study investigated the effectiveness of FOLFIRINOX in combination with Losartan as a neoadjuvant therapy for locally advanced pancreatic cancer. []
Relevance: Although structurally unrelated to Losartan Carboxaldehyde, FOLFIRINOX is contextually related because of its combined use with Losartan in treating pancreatic cancer. This combination therapy approach highlights the potential synergistic effects of using different drug classes to target different aspects of the disease. []
Paclitaxel
Compound Description: Paclitaxel is a chemotherapy drug used to treat various cancers, including ovarian cancer. One study explored the combined effect of Losartan and Paclitaxel in treating ovarian cancer models, suggesting that Losartan might enhance the efficacy of Paclitaxel by modifying the tumor microenvironment. []
Relevance: While structurally different from Losartan Carboxaldehyde, Paclitaxel is considered a related compound in this context due to its combined use with Losartan in treating ovarian cancer. The study highlights the potential of using Losartan as an adjuvant therapy to enhance the efficacy of existing chemotherapy treatments like Paclitaxel. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ferimzone is a novel, systemic fungicide, widely used in rice fields for the control of rice blast and leaf spot. Ferimzone is a member of the class of pyrimidines that is 2-hydrazino-4,6-dimethylpyrimidine in which the two amino hydrogens are replaced by a 1-(2-methylphenyl)ethylidene group. It is used for the control of fungal diseases in rice. It has a role as an antifungal agrochemical. It is a member of toluenes, a hydrazone and a pyrimidine fungicide.
1,2-Dioleoyl-sn-glycerol is an analog of the protein kinase C-activating second messenger DAG. 1,2-Dioleoyl-sn-glycerol and 1,2-dioctanoyl-sn-glycerol are nearly equipotent in induction of the acrosome reaction in human sperm. In biochemical signaling, diacylglycerol (DAG) functions as a second messenger signaling lipid, and is a product of the hydrolysis of the phospholipid PIP2 (phosphatidylinositolbisphosphate) by the enzyme phospholipase C (PLC) (a membrane-bound enzyme) that, through the same reaction, produces inositol trisphosphate (IP3). Although inositol trisphosphate (IP3) diffuses into the cytosol, DAG remains within the plasma membrane due to its hydrophobic properties. IP3 stimulates the release of calcium ions from the smooth endoplasmic reticulum, whereas DAG is a physiological activator of protein kinase C (PKC). The production of DAG in the membrane facilitates translocation of PKC from the cytosol to the plasma membrane. (See References) Diacylglycerol/diglyceride (DAG) is a glycerolipid, that is located at the plasma membrane. It is made up of two fatty acid chains that are covalently attached to a single glycerol molecule with the help of an ester linkage. In biochemical signaling, diacylglycerol (DAG) functions as a second messenger signaling lipid, and is a product of the hydrolysis of the phospholipid PIP2 (phosphatidylinositolbisphosphate) by the enzyme phospholipase C (PLC) (a membrane-bound enzyme) that, through the same reaction, produces inositol trisphosphate (IP3). Although inositol trisphosphate (IP3) diffuses into the cytosol, DAG remains within the plasma membrane due to its hydrophobic properties. IP3 stimulates the release of calcium ions from the smooth endoplasmic reticulum, whereas DAG is a physiological activator of protein kinase C (PKC). The production of DAG in the membrane facilitates translocation of PKC from the cytosol to the plasma membrane. Diacylglycerol mimicks the effects of the tumor-promoting compounds phorbol esters. 18:1 DG or 1,2-dioleoyl-sn-glycerol (DOG) comprises a small polar region and is synthesized via phosphatidic acid intermediate. 1,2-dioleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol and a 1,2-dioleoylglycerol. It is an enantiomer of a 2,3-dioleoyl-sn-glycerol. DG(18:1(9Z)/18:1(9Z)/0:0), also known as sn-1, 2-dioleoylglycerol or sn-1, 2-diolein, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/18:1(9Z)/0:0) is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/18:1(9Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/18:1(9Z)/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:1(9Z)/18:1(9Z)/0:0) is primarily located in the membrane (predicted from logP). DG(18:1(9Z)/18:1(9Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(18:1(9Z)/18:1(9Z)/0:0) can be biosynthesized from PA(18:1(9Z)/18:1(9Z)); which is mediated by the enzyme phosphatidate phosphatase. Furthermore, DG(18:1(9Z)/18:1(9Z)/0:0) and oleoyl-CoA can be converted into TG(18:1(9Z)/18:1(9Z)/18:1(9Z))[iso] through the action of the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:1(9Z)/18:1(9Z)/0:0) can be biosynthesized from PA(18:1(9Z)/18:1(9Z)); which is mediated by the enzyme phosphatidate phosphatase. Furthermore, DG(18:1(9Z)/18:1(9Z)/0:0) and linoleoyl-CoA can be converted into TG(18:1(9Z)/18:1(9Z)/18:2(9Z, 12Z))[iso3]; which is mediated by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:1(9Z)/18:1(9Z)/0:0) can be biosynthesized from PA(18:1(9Z)/18:1(9Z)) through the action of the enzyme phosphatidate phosphatase. Finally, DG(18:1(9Z)/18:1(9Z)/0:0) and gamma-linolenoyl-CoA can be converted into TG(18:1(9Z)/18:1(9Z)/18:3(6Z, 9Z, 12Z))[iso6] through its interaction with the enzyme diacylglycerol O-acyltransferase. In humans, DG(18:1(9Z)/18:1(9Z)/0:0) is involved in phosphatidylcholine biosynthesis PC(18:1(9Z)/18:1(9Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:1(9Z)/18:1(9Z)) pathway. DG(18:1(9Z)/18:1(9Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/18:1(9Z)/24:1(15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/18:1(9Z)/18:3(6Z, 9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/18:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway.